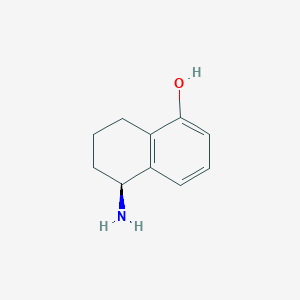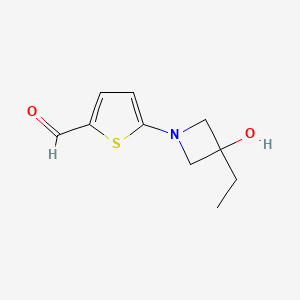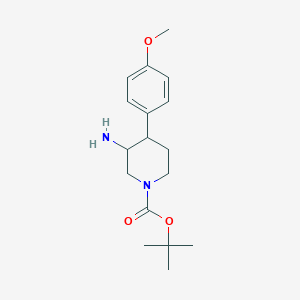![molecular formula C7H14N2O2S B13176510 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a spirocyclic framework, which is known for imparting rigidity and stability to the molecule. This structural characteristic makes it a valuable building block in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane typically involves the reaction of 2,6-diazaspiro[3.4]octane with methanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-2,6-diazaspiro[3
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. In the context of its antimicrobial activity, the compound may interfere with bacterial enzyme systems, leading to the generation of reactive intermediates that are lethal to the bacteria .
Comparación Con Compuestos Similares
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octane: The parent compound without the methanesulfonyl group.
Spirocyclic Nitrofuran Derivatives: Compounds with similar spirocyclic frameworks but different functional groups, which have shown potent antitubercular activity.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C7H14N2O2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
2-methylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-5-7(6-9)2-3-8-4-7/h8H,2-6H2,1H3 |
Clave InChI |
OIVFEIDIEWVCJO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CC2(C1)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)


![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)



![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
